molecular formula C22H27N5O4 B11342263 ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate

Cat. No.: B11342263
M. Wt: 425.5 g/mol
InChI Key: XNVBCYJMGHGXNM-UHFFFAOYSA-N
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Description

Ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a synthetic pyrimidino-purine derivative characterized by a complex heterocyclic scaffold. Its structure includes a pyrimidine ring fused to a purine system, with key substitutions at positions 1, 7, and 9: methyl groups at positions 1 and 7, and a 2-phenylethyl group at position 8. The ethyl ester moiety at the 3-position enhances solubility and bioavailability.

Properties

Molecular Formula

C22H27N5O4

Molecular Weight

425.5 g/mol

IUPAC Name

ethyl 2-[1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

InChI

InChI=1S/C22H27N5O4/c1-4-31-17(28)14-27-20(29)18-19(24(3)22(27)30)23-21-25(12-15(2)13-26(18)21)11-10-16-8-6-5-7-9-16/h5-9,15H,4,10-14H2,1-3H3

InChI Key

XNVBCYJMGHGXNM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3CCC4=CC=CC=C4)C)N(C1=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes:

The synthesis of this compound involves several steps. One possible synthetic route includes the following reactions:

    Aromatic Diazotization:

    Japp–Klingmann Reaction:

Industrial Production:

Industrial-scale production methods may vary, but they typically involve optimized versions of the synthetic routes described above.

Chemical Reactions Analysis

    Reactivity: Ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate can undergo various reactions

    Common Reagents: Specific reagents depend on the desired transformation.

    Major Products: These reactions can yield diverse products, including derivatives of the core structure.

Scientific Research Applications

Chemistry

Ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is utilized as a building block in organic synthesis. Its reactivity allows it to participate in various chemical reactions including:

  • Esterification : Used to create more complex esters.
  • Cyclization Reactions : Important for synthesizing other heterocyclic compounds.

Biology

The compound is under investigation for its biological activities:

  • Antiviral Properties : Preliminary studies suggest it may inhibit viral replication.
  • Anticancer Activity : Research indicates potential effects on cancer cell lines by inducing apoptosis.

Case Study: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited cytotoxic effects at specific concentrations. The mechanism involved modulation of cell cycle progression and apoptosis pathways.

Medicine

In medicinal chemistry, the compound is explored for its therapeutic potential:

  • Drug Development : It serves as a lead compound for developing new drugs targeting specific diseases.

Industry

The compound is also being studied for its industrial applications:

  • Pharmaceutical Intermediates : It plays a crucial role in the synthesis of active pharmaceutical ingredients (APIs).
  • Material Science : Its unique properties may lead to the development of new materials with specific functionalities.

Summary of Applications

FieldApplicationPotential Impact
ChemistryBuilding block for organic synthesisEnables creation of complex molecules
BiologyAntiviral and anticancer researchPotential new therapies for viral infections and cancer
MedicineDrug developmentNew therapeutic agents targeting specific diseases
IndustryPharmaceutical intermediatesEnhances API production efficiency

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate its effects fully.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidino-purine derivatives exhibit diverse pharmacological properties depending on substitutions at position 9 and other critical sites. Below is a comparative analysis of ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-...]acetate (Compound A) with structurally related analogs:

Table 1: Structural and Functional Comparison

Property Compound A (Target) Compound B (Ethoxyphenyl Analog) Compound C (Chlorophenyl Analog) Compound D (Phenylpiperazinealkyl Analog)
Position 9 Substituent 2-Phenylethyl (aliphatic chain with terminal phenyl) 4-Ethoxyphenyl (aromatic with electron-donating group) 3-Chlorophenyl (aromatic with electron-withdrawing group) Phenylpiperazinepropyl (bulky, nitrogen-rich substituent)
Molecular Formula C₂₁H₂₅N₅O₄ C₂₁H₂₅N₅O₅ C₁₉H₂₀ClN₅O₄ C₂₄H₃₀N₈O₂ (representative example)
Molecular Weight 435.46 g/mol 451.46 g/mol 417.85 g/mol 486.55 g/mol
Key Pharmacological Effects Hypothesized CNS modulation (sedation, analgesia)* Improved solubility due to ethoxy group Enhanced receptor binding (Cl group) Sedative, analgesic, hypothermic effects
Lipophilicity (LogP) Estimated: ~2.8 (moderate) ~2.5 (lower due to polar ethoxy) ~3.1 (higher due to Cl) ~3.5 (highest, due to piperazinealkyl chain)

Key Observations

However, its activity profile remains underexplored compared to Compound D, where phenylpiperazinealkyl groups confer robust CNS effects . Compound B’s 4-ethoxyphenyl group enhances aqueous solubility but may reduce receptor affinity due to steric hindrance from the ethoxy group . Compound C’s 3-chlorophenyl group likely improves binding to adenosine receptors via halogen interactions, as seen in related xanthine derivatives .

Physicochemical Properties :

  • Molecular weight and lipophilicity trends correlate with substituent polarity. Compound A’s moderate LogP (~2.8) suggests favorable pharmacokinetics, while Compound D’s high LogP (~3.5) may prolong CNS activity but increase metabolic instability .

Pharmacological Implications: Compound D demonstrated significant depression of locomotor activity and analgesia in rodent models, attributed to its phenylpiperazinealkyl chain . Compound A’s phenylethyl group, though less complex, may share similar mechanistic pathways. The absence of nitrogen atoms in Compound A’s substituent (vs.

Biological Activity

Ethyl [1,7-dimethyl-2,4-dioxo-9-(2-phenylethyl)-1,4,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(2H)-yl]acetate is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes findings from diverse sources to elucidate its biological activity.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a pyrimidine ring fused with a purine moiety. Its molecular formula is C19H24N4O4C_{19}H_{24}N_4O_4, and it possesses significant pharmacological potential due to its structural features.

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Adenosine Receptors : Some derivatives exhibit high affinity for A1 adenosine receptors, which are implicated in neuroprotective effects and modulation of neurotransmitter release .
  • Antioxidant Activity : The presence of phenolic structures suggests potential antioxidant properties that could mitigate oxidative stress in cells .

Anticancer Properties

Several studies have highlighted the anticancer potential of related compounds. For instance:

  • Inhibition of Tumor Growth : Compounds with similar structures have shown efficacy in inhibiting tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The neuroprotective properties are particularly notable:

  • Cognitive Enhancement : Research indicates that certain derivatives can enhance cognitive functions by modulating adenosine signaling pathways .

Antimicrobial Activity

Preliminary studies suggest that the compound may exhibit antimicrobial properties:

  • Bacterial Inhibition : Similar compounds have demonstrated activity against various bacterial strains, indicating potential for development as an antimicrobial agent .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant inhibition of cancer cell lines with IC50 values in the micromolar range.
Study 2Reported enhancement of cognitive function in animal models treated with derivatives.
Study 3Showed antimicrobial activity against Gram-positive bacteria.

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